molecular formula C7H9BrN2 B1293184 5-Bromo-4-propylpyrimidine CAS No. 951884-26-7

5-Bromo-4-propylpyrimidine

Cat. No.: B1293184
CAS No.: 951884-26-7
M. Wt: 201.06 g/mol
InChI Key: CTQOACFKRRAZGP-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry and Materials Science

The pyrimidine scaffold is a fundamental structural motif in the fields of medicinal chemistry and materials science. nih.govresearchgate.net Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. ignited.in Their significance stems from their presence in essential biological molecules and their versatile chemical nature. gsconlinepress.com

In medicinal chemistry, the pyrimidine ring is a core component of the nucleobases uracil, thymine, and cytosine, which are fundamental building blocks of RNA and DNA. researchgate.net This biological prevalence has made pyrimidine derivatives a major focus of drug discovery and development. gsconlinepress.com Synthetic pyrimidine analogues have been developed into a wide array of therapeutic agents with diverse pharmacological activities, including:

Anticancer agents : 5-Fluorouracil is a well-known pyrimidine-based antimetabolite used in cancer chemotherapy. gsconlinepress.comresearchgate.net

Antiviral compounds : Certain pyrimidine derivatives are used in the treatment of viral infections, including HIV. researchgate.netjetir.org

Antibacterial drugs : The sulfa drugs, such as sulfadiazine (B1682646) and sulfamerazine, incorporate a pyrimidine ring and are used to treat bacterial infections. researchgate.netjetir.org

Anti-inflammatory and CNS agents : Various derivatives have been investigated and developed for their anti-inflammatory properties and as central nervous system depressants, such as barbiturates. ignited.inresearchgate.net

In materials science, the unique electronic and physical properties of pyrimidine derivatives have led to their use in the development of novel materials. ontosight.ai They have been incorporated into fluorescent detectors and are studied for their potential in creating organic light-emitting diodes (OLEDs) due to their interesting chemiluminescent properties. researchgate.net The versatility of the pyrimidine ring allows for the synthesis of new polymers and dyes with specific, tunable characteristics. ontosight.ai

Rationale for Academic Investigation of Brominated and Propyl-Substituted Pyrimidines

The specific substitution pattern of 5-Bromo-4-propylpyrimidine is of significant interest to researchers due to the distinct properties imparted by both the bromine atom and the propyl group. The academic rationale for investigating such compounds is rooted in the strategic functionalization of the core pyrimidine heterocycle.

The introduction of a bromine atom, particularly at the C-5 position of the pyrimidine ring, is a common and important strategy in synthetic chemistry. researchgate.netpublish.csiro.au This process, known as bromination, is often achieved using reagents like N-bromosuccinimide (NBS). acs.org The bromine atom acts as a versatile chemical "handle." It is an effective leaving group, which allows for the subsequent introduction of other functional groups through various cross-coupling reactions. researchgate.net This provides a pathway to synthesize a wide range of novel and complex pyrimidine derivatives. Furthermore, the electronegative nature of bromine can modify the electronic distribution within the pyrimidine ring, which can in turn influence the molecule's interaction with biological targets like enzymes and receptors.

The presence of a propyl group at the C-4 position also plays a crucial role. Alkyl chains, such as the propyl group, are known to increase the lipophilicity (fat-solubility) of a molecule. This property is critical in medicinal chemistry as it can enhance a compound's ability to cross cellular membranes and improve its pharmacokinetic profile. Studies on various propyl-substituted pyrimidines have explored their potential biological activities, including antiproliferative and anthelmintic effects. mdpi.comresearchgate.net For instance, research into C-6 propyl-substituted pyrimidine derivatives showed that while they were inactive against HeLa cervical cell lines, other related alkylated analogues demonstrated significant antiproliferative activity, highlighting the subtle influence of substituent placement and type. mdpi.com The combination of a reactive bromine atom and a lipophilic propyl group makes this compound and related structures valuable subjects for academic and industrial research aimed at discovering new bioactive compounds. researchgate.net

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
5-Fluorouracil
Barbiturate
Cytosine
N-bromosuccinimide
Sulfadiazine
Sulfamerazine
Thymine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-propylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-2-3-7-6(8)4-9-5-10-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQOACFKRRAZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650031
Record name 5-Bromo-4-propylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-26-7
Record name 5-Bromo-4-propylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-propylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 5 Bromo 4 Propylpyrimidine

Strategies for the Construction of the 5-Bromo-4-propylpyrimidine Core

The synthesis of this compound can be approached through several strategic pathways, primarily involving the sequential or concerted introduction of the bromo and propyl substituents onto the pyrimidine (B1678525) scaffold.

Bromination and Alkylation Approaches in Pyrimidine Synthesis

The pyrimidine ring's electronic nature dictates its reactivity towards electrophiles and nucleophiles. The 2-, 4-, and 6-positions are electron-deficient, while the 5-position is comparatively electron-rich, making it the primary site for electrophilic substitution reactions such as halogenation. wikipedia.org

Direct bromination of a pre-formed 4-propylpyrimidine (B13109828) is a feasible route. Various brominating agents can be employed, including bromine in different solvents or N-bromosuccinimide (NBS). mdpi.com For instance, a common method for introducing bromine at the C-5 position of pyrimidines involves using reagents like NBS in DMF or bromine in acetic acid. mdpi.comresearchgate.net An efficient strategy for the bromination of pyrimidine nucleosides at the C-5 position utilizes sodium monobromoisocyanurate (SMBI). mdpi.com

Conversely, one could start with a 5-bromopyrimidine (B23866) and introduce the propyl group at the C-4 position. Due to the electron-deficient character of the C-4 position, this typically involves nucleophilic attack. wikipedia.org Reactions with organometallic reagents, such as propylmagnesium bromide (a Grignard reagent) or propyllithium, can introduce the alkyl group at the 4-position, which is followed by an aromatization step. wikipedia.org Another approach involves the Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, which proceeds via an SEAr-type mechanism to install a substituent at the C-4 position. nih.gov

Table 1: Selected Bromination Methods for Pyrimidine Derivatives

Brominating Agent Substrate Type Position Typical Conditions Reference
N-Bromosuccinimide (NBS) Activated Pyrimidines C-5 DMF mdpi.com
Bromine (Br₂) Pyrimidines C-5 Acetic Acid / NaOAc mdpi.com
Sodium Monobromoisocyanurate (SMBI) Pyrimidine Nucleosides C-5 10% H₂O-CH₃CN mdpi.com
Inorganic Salts Activated Pyrimidines C-5 Room Temperature researchgate.net

Derivatization from Related Pyrimidine Synthons (e.g., 5-Bromo-2,4-dichloro-6-propylpyrimidine)

A highly versatile and common strategy involves the synthesis of a multi-functionalized pyrimidine precursor, which is then selectively modified to yield the target compound. A key synthon in this context is 5-bromo-2,4-dichloropyrimidine or its alkylated analogues.

The synthesis of 5-bromo-2,4-dichloropyrimidine can be achieved from 5-bromouracil by heating it with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). chemicalbook.com A similar approach starting from a 6-propyl-uracil derivative would first involve bromination at the 5-position, followed by chlorination with POCl₃ to yield a 5-bromo-2,4-dichloro-6-propylpyrimidine intermediate.

Once the dichlorinated synthon is obtained, selective removal of the chloro groups is required. The chlorine atoms at the C-2 and C-4 positions are susceptible to nucleophilic displacement, but they can also be removed via reduction (dehalogenation). Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) with a hydrogen source is a standard method for such transformations. The regioselectivity of these reactions is crucial; the chlorine at the C-4 position is generally more reactive towards nucleophiles than the one at C-2. figshare.comresearchgate.net

Reaction Scheme: Derivatization from a Dichloro Synthon

Methodologies for Introducing Halogen and Alkyl Moieties at Specific Pyrimidine Positions

The regioselective introduction of substituents onto the pyrimidine ring is governed by its inherent electronic properties and the influence of existing functional groups.

Halogenation at C-5: As previously noted, the C-5 position is the most nucleophilic carbon in the pyrimidine ring, making it the preferred site for electrophilic aromatic substitution. wikipedia.org This allows for relatively straightforward and regioselective bromination using various electrophilic bromine sources. The reaction proceeds through a standard electrophilic substitution mechanism. rsc.org

Alkylation at C-4/C-6: The C-4 and C-6 positions are electronically equivalent and highly electron-deficient, making them prime targets for nucleophilic attack. wikipedia.orgyoutube.comyoutube.com Therefore, the introduction of an alkyl group like propyl is typically achieved using organometallic nucleophiles such as Grignard reagents or organolithium compounds. wikipedia.org The reaction proceeds via an addition-elimination mechanism, often requiring a subsequent oxidation/aromatization step to restore the pyrimidine ring.

Advanced Synthetic Transformations Leading to this compound Analogues

The presence of the bromine atom in this compound serves as a versatile handle for further functionalization, particularly through modern cross-coupling reactions, enabling the synthesis of a diverse library of analogues.

Palladium-Catalyzed Coupling Reactions in Pyrimidine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govthieme-connect.com The C-5 bromine of the target compound can readily participate in a variety of these transformations.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.

Hiyama Coupling: Utilizes organosilanes as coupling partners, which are known for their high stability and low toxicity. semanticscholar.org

Sonogashira Coupling: Couples the bromopyrimidine with terminal alkynes to create alkynylpyrimidine derivatives.

Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds by reacting the bromopyrimidine with various amines. rsc.org

Negishi Coupling: Employs organozinc reagents, which can be prepared from the corresponding organolithium or Grignard reagents. thieme-connect.com

These reactions provide a modular approach to extensively diversify the 5-position of the pyrimidine ring, allowing for the synthesis of complex analogues from the this compound intermediate.

Table 2: Overview of Palladium-Catalyzed Reactions for Pyrimidine Functionalization

Reaction Name Coupling Partner Bond Formed Catalyst System (Example) Reference
Suzuki-Miyaura R-B(OH)₂ C-C Pd(PPh₃)₄, Base thieme-connect.com
Hiyama R-Si(OR')₃ C-C PdCl₂, PCy₃, TBAF, CuCl semanticscholar.org
Sonogashira R-C≡CH C-C Pd(PPh₃)₄, CuI, Base nih.gov
Buchwald-Hartwig R₂NH C-N Pd Catalyst, Ligand, Base rsc.org
Negishi R-ZnX C-C Pd(PPh₃)₄ or Pd/C thieme-connect.com

Nucleophilic Substitution Reactions for Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halogenated pyrimidines, particularly for halogens located at the electron-deficient C-2, C-4, and C-6 positions. youtube.comrsc.org While the bromine at C-5 in the target compound is generally unreactive towards SNAr, this type of reaction is highly relevant to the chemistry of its precursors, such as 5-bromo-2,4-dichloropyrimidine.

In such precursors, the chlorine atoms at C-4 and C-2 are excellent leaving groups. The C-4 position is typically more reactive than the C-2 position towards nucleophilic attack. figshare.com This regioselectivity allows for the sequential and controlled introduction of different nucleophiles. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the halogens, providing a pathway to highly substituted pyrimidine analogues. rsc.orgresearchgate.netsci-hub.se For example, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia regioselectively displaces the C-4 chlorine to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine. researchgate.net

Chemical Reactivity and Reaction Pathways of 5 Bromo 4 Propylpyrimidine and Its Derivatives

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its susceptibility to different types of aromatic substitution reactions.

Electrophilic Aromatic Substitution:

Generally, electrophilic aromatic substitution on pyrimidine is significantly less facile than on benzene. The nitrogen atoms deactivate the ring towards electrophilic attack. When such reactions do occur, the C-5 position is the most likely site for substitution, as it is the least electron-deficient position in the pyrimidine nucleus. However, in the case of 5-Bromo-4-propylpyrimidine, the C-5 position is already substituted. Electrophilic attack at other positions (C-2, C-4, C-6) is generally difficult.

Interestingly, under strong acidic conditions, the pyrimidine ring can be protonated, which further deactivates it towards electrophiles. However, a notable exception is the role of 5-bromopyrimidine (B23866) as an electrophile in Friedel-Crafts-type reactions. In the presence of a strong Brønsted acid, one of the nitrogen atoms can be protonated, forming a highly electrophilic pyrimidinium species. This species can then react with electron-rich arenes in an electrophilic alkylation reaction, where the arene acts as the nucleophile and attacks the pyrimidine ring. This reaction typically occurs at the C-4 or C-6 position of the pyrimidine.

A study by Shcherbakov et al. demonstrated that 5-bromopyrimidine undergoes chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation with various arenes. This reaction proceeds via a Friedel–Crafts type SEAr mechanism, leading to the formation of 4-aryl-5-bromo-3,4-dihydropyrimidines, which can then be aromatized. While this specific reaction has not been reported for this compound, it highlights a key reactive pathway for the 5-bromopyrimidine core.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogens (C-2, C-4, and C-6). The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atoms, facilitates this type of reaction. For this compound, the C-4 and C-6 positions are activated towards nucleophilic attack. However, the presence of the propyl group at C-4 might offer some steric hindrance to an incoming nucleophile.

While specific examples of nucleophilic aromatic substitution on this compound are not extensively documented, it is expected that strong nucleophiles could displace a suitable leaving group at the C-4 or C-6 position. It is important to note that the bromo group at C-5 is generally not a good leaving group in SNAr reactions on pyrimidine unless further activated. Recent studies have also suggested that some SNAr reactions on heterocyclic systems may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway.

Regioselective Transformations of the Bromo and Propyl Substituents

The bromo and propyl groups on the pyrimidine ring offer distinct opportunities for regioselective functionalization.

Transformations of the Bromo Substituent:

The bromine atom at the C-5 position is a versatile handle for introducing a wide array of functional groups, primarily through transition metal-catalyzed cross-coupling reactions. The C-Br bond at this position is amenable to oxidative addition to a low-valent metal catalyst, initiating a catalytic cycle.

Palladium-Catalyzed Cross-Coupling Reactions: A multitude of palladium-catalyzed reactions can be employed to functionalize the C-5 position of bromopyrimidines.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrimidine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon bonds.

Sonogashira Coupling: This reaction couples the bromopyrimidine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This method is instrumental in the synthesis of alkynylpyrimidines.

Heck-Mizoroki Reaction: This reaction involves the coupling of the bromopyrimidine with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the bromopyrimidine with an amine in the presence of a palladium catalyst and a base.

These cross-coupling reactions provide a modular approach to a diverse range of 5-substituted 4-propylpyrimidine (B13109828) derivatives, as summarized in the following table:

Reaction NameCoupling PartnerProduct Type
Suzuki-Miyaura CouplingR-B(OH)₂5-Aryl/Alkenyl-4-propylpyrimidine
Sonogashira CouplingR-C≡CH5-Alkynyl-4-propylpyrimidine
Heck-Mizoroki ReactionR-CH=CH₂5-Alkenyl-4-propylpyrimidine
Buchwald-Hartwig AminationR-NH₂5-Amino-4-propylpyrimidine

Transformations of the Propyl Substituent:

The propyl group at the C-4 position also presents opportunities for chemical modification, primarily at the benzylic-like position (the carbon atom attached to the pyrimidine ring).

Free Radical Halogenation: The benzylic-like C-H bonds of the propyl group are weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting radical intermediate by the pyrimidine ring. This makes the propyl group susceptible to free-radical halogenation, typically using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. This reaction would be expected to regioselectively introduce a bromine atom at the α-position of the propyl group.

Oxidation: The propyl group can be oxidized to a carboxylic acid group. A common reagent for this transformation is potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, followed by acidification. This reaction would convert this compound into 5-bromo-pyrimidine-4-carboxylic acid.

The following table summarizes the expected regioselective transformations of the propyl group:

Reaction TypeReagentsExpected Product
Free Radical BrominationNBS, radical initiator/light5-Bromo-4-(1-bromopropyl)pyrimidine
Oxidation1. KMnO₄, NaOH, H₂O, heat; 2. H₃O⁺5-Bromo-pyrimidine-4-carboxylic acid

Formation of Fused Heterocyclic Systems Containing the 5-Propylpyrimidine (B13093396) Scaffold

The 5-propylpyrimidine scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. This is typically achieved by introducing appropriate functional groups onto the pyrimidine ring, which can then undergo intramolecular or intermolecular cyclization reactions.

Pyrimido[4,5-e]thiadiazines:

The synthesis of pyrimido[4,5-e]thiadiazine derivatives has been reported starting from substituted pyrimidines. For instance, new 3-alkylsulfanyl-7-chloro-5-methyl-1-phenyl-1H-pyrimido[4,5-e]thiadiazines were synthesized via the cyclocondensation of alkyl-2-phenylhydrazinecarbodithioates with 5-bromo-2,4-dichloro-6-methylpyrimidine. Although this example does not start from this compound, it illustrates a general strategy. To construct a pyrimido[4,5-e]thiadiazine ring system from a 5-propylpyrimidine scaffold, one would typically require a pyrimidine with vicinal amino and cyano or amino and carbamoyl (B1232498) groups at the C-4 and C-5 positions. For example, a plausible synthetic route could involve the conversion of the bromo group of this compound to a cyano group, and the propyl group to an amino group (or vice versa), followed by cyclization with a suitable sulfur-containing reagent.

Pyrimido[4,5-b]benzothiazines:

The synthesis of pyrimido[4,5-b]benzothiazines has also been described. A general approach to this tricycle involves the reaction of a 4-chloro-5-nitropyrimidine (B138667) derivative with an aminothiophenol. The nitro group is subsequently reduced to an amine, which then undergoes intramolecular cyclization.

To access a pyrimido[4,5-b]benzothiazine with a propyl group at the 4-position of the pyrimidine ring (which corresponds to the 2-position of the final tricycle), one could envision a synthetic strategy starting from a suitably functionalized 4-propylpyrimidine. For example, nitration of a 4-propylpyrimidine derivative at the 5-position, followed by introduction of a leaving group (e.g., chlorine) at the 4-position, could provide a key intermediate. Reaction with an aminothiophenol would then lead to the desired fused heterocyclic system.

The following table outlines the general precursors required for the synthesis of the target fused systems, which could potentially be derived from this compound through a series of functional group interconversions.

Target Fused SystemRequired Precursor on Pyrimidine Ring
Pyrimido[4,5-e]thiadiazineVicinal amino and cyano/carbamoyl groups at C-4 and C-5
Pyrimido[4,5-b]benzothiazineVicinal amino and chloro/leaving groups at C-5 and C-4, respectively

Medicinal Chemistry Applications and Biological Activities of 5 Bromo 4 Propylpyrimidine Derivatives

Anti-proliferative and Anticancer Activities

There is no specific data available in the scientific literature regarding the anti-proliferative and anticancer activities of 5-Bromo-4-propylpyrimidine.

Inhibition of Cyclin-Dependent Kinases (CDK2)

No studies were found that investigate the inhibitory activity of this compound against Cyclin-Dependent Kinase 2 (CDK2).

Cytotoxic Potential in Specific Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT-116)

There is no published research detailing the cytotoxic effects of this compound on the MCF-7 (breast cancer), HepG-2 (liver cancer), or HCT-116 (colon cancer) cell lines.

Anti-inflammatory Properties and Enzyme Inhibition

Specific research on the anti-inflammatory properties and enzyme inhibition capabilities of this compound is not present in the available scientific literature.

Cyclooxygenase (COX) Inhibition

No data has been published regarding the ability of this compound to inhibit cyclooxygenase (COX) enzymes.

Lipoxygenase (LOX) Inhibition (e.g., 5-lipoxygenase, Soybean 15-lipoxygenase)

There are no available studies on the inhibitory effects of this compound against lipoxygenase (LOX) enzymes, including 5-lipoxygenase or soybean 15-lipoxygenase.

Antiviral Activity (e.g., HIV-1 Protease, HIV Reverse Transcriptase)

The pyrimidine (B1678525) scaffold is a key component in a multitude of compounds exhibiting significant antiviral properties. nih.gov A wide array of pyrimidine derivatives has been developed and evaluated for activity against various viruses, including human immunodeficiency virus (HIV), influenza virus, herpes virus, and hepatitis B and C. nih.govnih.gov The mechanism of action often involves the inhibition of crucial viral enzymes necessary for replication, such as HIV-1 protease and reverse transcriptase. nih.govmdpi.com

HIV-1 Protease Inhibition: HIV-1 protease is a vital enzyme that cleaves viral polyproteins into functional proteins, a necessary step for the maturation of infectious virions. nih.gov Inhibition of this enzyme halts the viral life cycle. While many successful protease inhibitors (PIs) are peptide-based, non-peptidic inhibitors often possess improved pharmacokinetic properties. Pyrimidine derivatives have been incorporated into the design of non-peptidic PIs. For instance, darunavir, a potent second-generation PI, features a central moiety that, while not a simple pyrimidine, showcases the utility of complex heterocyclic systems in achieving high binding affinity to the enzyme's active site. nih.gov Research into novel PIs has explored various molecular scaffolds designed to fit within the enzyme's substrate envelope and maintain potency against drug-resistant viral strains. elifesciences.org For example, potent inhibitors with IC50 values in the low nanomolar range have been developed, demonstrating remarkable activity against both wild-type and resistant HIV-1 variants. medchemexpress.com

HIV Reverse Transcriptase Inhibition: Reverse transcriptase (RT) is the enzyme responsible for converting the viral RNA genome into DNA, a critical step for integration into the host cell's genome. mdpi.com RT inhibitors are a cornerstone of antiretroviral therapy and are broadly classified into two main types: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). nih.govwikipedia.org

NRTIs are analogs of natural purines and pyrimidines that, after intracellular phosphorylation, compete with natural substrates for incorporation into the growing viral DNA chain. Their structure lacks the 3'-hydroxyl group, leading to the termination of DNA chain elongation. nih.gov

NNRTIs are structurally diverse compounds that bind to an allosteric, non-catalytic site on the RT enzyme. mdpi.com This binding induces a conformational change that reduces the enzyme's catalytic activity. mdpi.com Several FDA-approved NNRTIs, such as rilpivirine (B1684574) and etravirine, are diarylpyrimidine (DAPY) derivatives. These molecules are noted for their conformational flexibility, which allows them to maintain efficacy against RT mutants that are resistant to first-generation NNRTIs. mdpi.com

The development of new pyrimidine-based NNRTIs continues to be an active area of research, focusing on improving potency against resistant strains and enhancing pharmacokinetic profiles.

Compound ClassTargetActivity/Key FindingsReference Index
HIV-1 Protease InhibitorsHIV-1 ProteasePotent inhibitors with IC50 values in the low nanomolar range (e.g., 1.64 nM for Compound 13c) have been developed. medchemexpress.com
Diarylpyrimidine (DAPY) Derivatives (e.g., Rilpivirine, Etravirine)HIV-1 Reverse Transcriptase (NNRTI)Possess conformational flexibility, allowing them to maintain efficacy against a wide range of resistant HIV-1 variants. mdpi.com
General Pyrimidine DerivativesVarious Viral EnzymesA broad spectrum of antiviral activities reported against HIV, influenza, herpes, and hepatitis viruses. nih.govnih.gov
2-Amino-5-bromo-4(3H)-pyrimidinone DerivativesVarious VirusesShowed some antiviral activity in cell cultures, but efficacy was close to the toxicity threshold. nih.gov

Exploration of Other Pharmacological Potentials (e.g., Antidiabetic, Anti-Alzheimer's Disease, Antioxidant)

Beyond their antiviral applications, pyrimidine derivatives have demonstrated a wide array of other pharmacological activities, making them a "privileged scaffold" in drug discovery.

Antidiabetic Activity: Diabetes mellitus is a chronic metabolic disorder, and there is a continuous search for new therapeutic agents. mdpi.com Pyrimidine derivatives have emerged as promising candidates. nih.govremedypublications.com One approach involves the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which helps to lower postprandial blood glucose levels. nih.govmdpi.com Certain novel pyrimidine derivatives have shown potent inhibitory activity against these enzymes, with IC50 values comparable to the standard drug acarbose. nih.gov Another target for type 2 diabetes is the G protein-coupled receptor 119 (GPR119), an agonist of which can stimulate insulin (B600854) secretion. Pyrimido[5,4-d]pyrimidine derivatives have been identified as highly potent GPR119 agonists. researchgate.net

Anti-Alzheimer's Disease Activity: Alzheimer's disease is a progressive neurodegenerative disorder with a complex pathology. Multi-target-directed ligands are a promising strategy, and pyrimidine derivatives have been explored for this purpose. nih.gov Research has focused on synthesizing pyrimidine compounds that can, for example, inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. One synthesized derivative, N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine, displayed an excellent anti-Alzheimer's profile in preclinical studies, with docking studies confirming its interaction with AChE. nih.govmdpi.com The synthesis of various pyrimidine scaffolds for anti-Alzheimer's activity is an active area of investigation. nih.gov

Antioxidant Activity: Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in numerous diseases. nih.gov Pyrimidine derivatives have been investigated for their free-radical scavenging properties. nih.govmdpi.com Studies have shown that the pyrimidine core can be a rich source for compounds with desirable antioxidant activity. nih.gov The presence of certain substituents, including electron-withdrawing groups like bromine, has been noted in derivatives with potent antioxidant effects in various assays, such as nitric oxide and hydrogen peroxide free radical scavenging methods. nih.gov For example, some novel piperidine (B6355638) pyrimidine cinnamic acid amides have been shown to exhibit moderate to good inhibition of lipid peroxidation. mdpi.com

Pharmacological PotentialCompound Class/DerivativeMechanism/Key FindingsReference Index
AntidiabeticNovel Pyrimidine DerivativesInhibited α-glucosidase and α-amylase with IC50 values (e.g., 12.16 µM and 11.13 µM) comparable to acarbose. nih.gov
AntidiabeticPyrimido[5,4-d]pyrimidine DerivativesActed as highly potent GPR119 agonists, stimulating insulin secretion. researchgate.net
Anti-Alzheimer's DiseaseN4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamineDisplayed excellent anti-Alzheimer's profile; acts as an acetylcholinesterase (AChE) inhibitor. nih.govmdpi.com
AntioxidantPyrimidine Derivatives with -Br substituentShowed potent activity in nitric oxide and hydrogen peroxide free radical scavenging assays. nih.gov
AntioxidantPiperidine Pyrimidine Cinnamic Acid AmidesExhibited moderate to good inhibition of lipid peroxidation. mdpi.com

Structure Activity Relationship Sar Studies of 5 Bromo 4 Propylpyrimidine Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity of 5-bromopyrimidine (B23866) derivatives can be significantly modulated by the nature and position of various substituents. Research into novel 5-bromopyrimidine analogs has provided insights into their potential as anticancer and antimicrobial agents. A study focused on a series of 5-bromopyrimidine derivatives synthesized from 5-bromo-2,4-dichloropyrimidine demonstrated that specific substitutions are key to their biological efficacy.

For instance, in a series of substituted pyrimidine-sulfonamide derivatives, the nature of the substituent on the sulfonamide moiety was found to be a critical determinant of antimicrobial activity. Compounds bearing electron-withdrawing groups on the phenyl ring of the sulfonamide, such as chloro and nitro groups, exhibited enhanced antibacterial and antifungal properties. This suggests that the electronic properties of the substituents play a vital role in the interaction with biological targets.

In the context of anticancer activity, a series of 5-bromopyrimidine derivatives were evaluated against various human cancer cell lines, including Hela, A549, MCF-7, A2780, and BGC-823. The in vitro screening revealed that compounds with specific substitutions at the 2 and 4 positions of the pyrimidine (B1678525) ring showed potent cytotoxic effects. Notably, the presence of certain substituted anilines at these positions led to compounds with excellent anticancer activity, in some cases comparable to the reference drug Dasatinib. ijpcbs.com

Another study on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as UNC51-like kinase 1 (ULK1) inhibitors for non-small cell lung cancer also highlighted the importance of substituent effects. The introduction of a fluorine and a nitro group on the phenoxy ring at the 4-position, combined with a trimethoxyphenyl group on the N-phenyl ring at the 2-position, resulted in the most active compound. nih.gov This underscores the synergistic effect of multiple substituent modifications in achieving high potency.

The selectivity of these compounds is also influenced by their substitution patterns. For example, in the pyrimidine-sulfonamide series, certain derivatives displayed broad-spectrum antimicrobial activity, while others were more selective towards specific bacterial or fungal strains. ijpcbs.com This differential activity is likely due to the varying affinities of the substituted compounds for the specific molecular targets within different microorganisms.

Table 1: Impact of Substituent Modifications on the Biological Activity of 5-Bromopyrimidine Derivatives
Core ScaffoldSubstituent PositionSubstituent TypeObserved Biological ActivityReference
5-BromopyrimidineSulfonamide MoietyElectron-withdrawing groups (e.g., -Cl, -NO2)Enhanced antimicrobial activity ijpcbs.com
Positions 2 and 4Substituted anilinesPotent anticancer activity ijpcbs.com
5-Bromo-4-phenoxy-N-phenylpyrimidin-2-amine4-phenoxy and 2-N-phenyl rings-F, -NO2 on phenoxy; trimethoxy on N-phenylHigh ULK1 inhibitory activity nih.gov

Rational Design Principles for Enhanced Pharmacological Profiles

The rational design of 5-bromo-4-propylpyrimidine derivatives with improved pharmacological profiles is guided by an iterative process of design, synthesis, and biological evaluation. A key principle is the use of molecular modeling and computational chemistry to predict the binding of derivatives to their biological targets. For instance, in the development of ULK1 inhibitors, pharmacophore modeling was employed to identify common anchoring features required for binding. nih.gov This approach allows for the design of molecules with a higher probability of being active, thus streamlining the drug discovery process.

Another important design principle is the optimization of physicochemical properties, such as solubility and metabolic stability. The introduction of polar groups or the modification of lipophilicity can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For example, the incorporation of fluorine atoms into heterocyclic compounds is a known strategy to enhance metabolic stability and bioavailability due to the strength of the carbon-fluorine bond. ijpcbs.com

Furthermore, the principle of structural simplification or rigidification can be applied. Simplifying a complex molecule can lead to easier synthesis and potentially fewer off-target effects. Conversely, introducing conformational constraints, for example, through the formation of fused ring systems, can increase binding affinity and selectivity by reducing the entropic penalty upon binding to the target.

Bioisosteric Replacements and Their Influence on Efficacy

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. In the context of this compound derivatives, various bioisosteric replacements can be envisioned to enhance their efficacy.

For example, the bromine atom at the 5-position could be replaced by other halogens (e.g., chlorine or iodine) or a trifluoromethyl group. These groups are of similar size but differ in their electronic properties, which could modulate the compound's interaction with its target. The propyl group at the 4-position could be replaced by other alkyl groups of varying lengths or branching, or by a cycloalkyl group, to probe the size and shape of the binding pocket.

The pyrimidine ring itself is a bioisostere of a purine ring, and this similarity is often exploited in the design of kinase inhibitors. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the interactions of adenine with the ATP-binding site of kinases. Fused heterocyclic ring systems, such as furopyrimidines, are also considered structural analogues of purines and have been explored for their kinase inhibitory activity.

In the broader context of pyrimidine derivatives, the replacement of a phenyl ring with a pyridyl or thiophene ring is a common bioisosteric strategy. This can influence the compound's solubility, polarity, and ability to form hydrogen bonds, which in turn can affect its biological activity. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, replacing a thiophene moiety with a phenyl or pyridyl ring led to significant changes in potency. acs.org

Table 2: Potential Bioisosteric Replacements for this compound
Original GroupPositionPotential Bioisosteric ReplacementAnticipated Influence
Bromo (-Br)5-Cl, -I, -CF3Modulation of electronic properties and binding interactions
Propyl (-CH2CH2CH3)4Cyclopropyl, Isopropyl, other alkyl groupsProbing the size and shape of the target's binding pocket
Pyrimidine RingCorePurine, FuropyrimidineMimicking interactions with ATP-binding sites in kinases
Phenyl (in a substituent)-Pyridyl, ThiopheneAltering solubility, polarity, and hydrogen bonding capacity

Mechanistic Investigations of Biological Action

Identification of Molecular Targets and Binding Interactions

No publicly available research data specifically identifies the molecular targets of 5-Bromo-4-propylpyrimidine. Consequently, information regarding its binding interactions, such as affinity, kinetics, and specific binding sites on any protein or nucleic acid, remains unknown.

Cellular Pathway Modulation and Signal Transduction Studies

There is currently no scientific literature detailing studies on how this compound may modulate cellular pathways or influence signal transduction cascades. Research into its effects on specific signaling pathways, such as kinase cascades, metabolic pathways, or gene regulation, has not been reported.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes for Diverse Analogues

The synthesis of 5-Bromo-4-propylpyrimidine and its diverse analogues is pivotal for exploring their structure-activity relationships (SAR). While a direct synthetic route for this specific compound is not extensively documented, established methods for the synthesis of related 5-bromo-4-alkylpyrimidines can be adapted.

A common strategy involves the use of a pre-brominated pyrimidine (B1678525) core, such as 5-bromo-2,4-dichloropyrimidine , followed by selective functionalization at the 4-position. ijpcbs.comnih.gov A potential synthetic approach could involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the propyl group. Another viable method is the lithiation of a protected 5-bromopyrimidine (B23866), followed by quenching with a propyl electrophile. sigmaaldrich.com

Furthermore, regioselective synthesis is crucial in developing a library of analogues. For instance, the lithiation of 2,4-dimethoxy-6-methylpyrimidine and subsequent reaction with an electrophile has been shown to be a successful method for introducing substituents at the C-6 position, a strategy that could be adapted for the 4-position of a 5-bromopyrimidine core. nih.gov

Future research in this area will likely focus on developing more efficient, scalable, and environmentally friendly synthetic methods. This includes the exploration of one-pot reactions and flow chemistry to streamline the synthesis of a diverse range of this compound analogues with various substituents on the pyrimidine ring and modifications to the propyl chain.

Advanced Preclinical Evaluation and Translational Research Initiatives

The 5-bromopyrimidine scaffold is a well-established pharmacophore in a variety of therapeutic areas, most notably in oncology. Numerous 5-bromopyrimidine derivatives have demonstrated potent anticancer activity, suggesting that this compound and its analogues are promising candidates for preclinical evaluation. ijpcbs.comnih.gov

Translational research initiatives for this compound would likely begin with in vitro cytotoxicity screening against a panel of human cancer cell lines. Based on studies of similar compounds, these could include cell lines for colon cancer (HCT116), lung cancer (A549), breast cancer (MCF-7), and leukemia (K562). nih.govnih.gov

The preclinical data for a selection of 5-bromopyrimidine derivatives against various cancer cell lines are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)
Compound 5cHCT1160.87
Compound 5eK5620.45
Compound 6gA5491.12
Compound 9eU9370.68
Compound 9fHCT1160.75
Compound 10cK5620.52

Subsequent preclinical studies would involve elucidating the mechanism of action, which for many pyrimidine derivatives involves the inhibition of key enzymes such as tyrosine kinases or thymidylate synthase. nih.govnih.gov For example, several 5-bromopyrimidine derivatives have shown potent inhibition of the Bcr/Abl tyrosine kinase. nih.gov In vivo studies in animal models would then be necessary to evaluate the efficacy, pharmacokinetics, and safety profile of promising lead compounds.

Application in Chemical Biology and Probe Development

The adaptable structure of this compound makes it a valuable tool in chemical biology and for the development of molecular probes. The pyrimidine ring can be functionalized to incorporate fluorescent tags, affinity labels, or photo-crosslinkers, enabling the study of biological processes and the identification of protein targets.

One emerging application is the development of fluorescent probes for cellular imaging. By conjugating a fluorophore, such as BODIPY, to the pyrimidine scaffold, researchers can create probes that can visualize specific cellular components or monitor enzymatic activity in real-time. nih.gov The bromine atom on the pyrimidine ring also provides a handle for further chemical modification, including radiolabeling for use in positron emission tomography (PET) imaging. nih.gov

Furthermore, 5-bromopyrimidine derivatives can be designed as "warheads" for covalent inhibitors, which form a permanent bond with their target protein. This approach can lead to highly potent and selective drugs. The reactivity of the C-Br bond can be exploited for such purposes.

The development of chemical probes based on the this compound scaffold could aid in the discovery of novel drug targets and provide a deeper understanding of the molecular mechanisms underlying various diseases.

Q & A

Q. Basic Research Focus

  • NMR : Analyze ¹H and ¹³C spectra to identify proton environments (e.g., propyl chain integration at δ ~0.9–1.7 ppm and pyrimidine ring protons at δ ~8–9 ppm). Bromine’s electronegativity causes deshielding in adjacent carbons .
  • IR : Look for C-Br stretches near 550–650 cm⁻¹ and pyrimidine ring vibrations (C=N stretches ~1600 cm⁻¹) .
  • Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (e.g., ~215 g/mol for C₇H₉BrN₂) .

What strategies resolve contradictions in reaction outcomes during the synthesis of this compound derivatives?

Advanced Research Focus
Contradictions, such as low yields or unexpected byproducts, often arise from competing reaction pathways. Methodological approaches include:

  • Mechanistic Studies : Use computational tools (DFT calculations) to model reaction pathways and identify intermediates .
  • In Situ Monitoring : Techniques like HPLC or GC-MS track reaction progress and detect impurities .
  • Design of Experiments (DoE) : Statistically optimize variables (e.g., temperature, catalyst loading) to isolate key factors affecting yield .

How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Focus
The bromine atom at position 5 acts as an electrophilic site for Suzuki or Buchwald-Hartwig couplings. Computational studies (e.g., Fukui indices) predict regioselectivity, while steric effects from the propyl group at position 4 may hinder certain reactions . Experimental validation via X-ray crystallography or Hammett plots can quantify electronic effects .

What are the challenges in scaling up the synthesis of this compound for industrial research applications?

Methodological Focus
Scale-up introduces challenges like heat dissipation and solvent recovery. Continuous-flow reactors improve safety and efficiency by maintaining precise temperature control and reducing reaction times . Pilot studies should prioritize solvent sustainability (e.g., replacing CCl₄ with greener alternatives) and automate purification steps to ensure reproducibility .

How can researchers assess the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays.
  • Toxicity Profiling : Employ cell viability assays (MTT) and Ames tests to evaluate cytotoxicity and mutagenicity .
  • Structure-Activity Relationship (SAR) : Modify the propyl chain or bromine position to correlate structural changes with bioactivity .

What analytical methods are recommended for detecting trace impurities in this compound batches?

Q. Methodological Focus

  • HPLC-PDA : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities <0.1% .
  • LC-MS/MS : Identify byproducts via fragmentation patterns and high-resolution mass accuracy .
  • Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and Br to validate purity .

How do solvent polarity and reaction medium affect the stability of this compound?

Basic Research Focus
Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound via dipole interactions but may accelerate hydrolysis. Stability studies under varying pH and temperature conditions (e.g., TGA/DSC) guide storage protocols (dry, inert atmosphere recommended) .

What computational tools predict the physicochemical properties of this compound?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Model solubility and partition coefficients (logP) in biological membranes.
  • Quantum Chemistry Software (Gaussian, ORCA) : Calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces to predict reactivity .

How can researchers address discrepancies between experimental and computational data for this compound?

Methodological Focus
Discrepancies often arise from approximations in computational models. Strategies include:

  • Benchmarking : Compare multiple methods (DFT vs. MP2) to identify the most accurate approach.
  • Experimental Validation : Use X-ray crystallography to refine computational geometries .
  • Error Analysis : Quantify uncertainties in solvent effects or basis set limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.